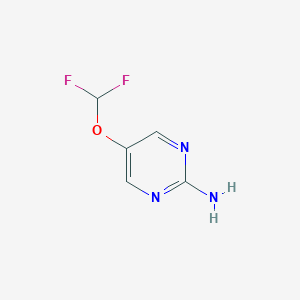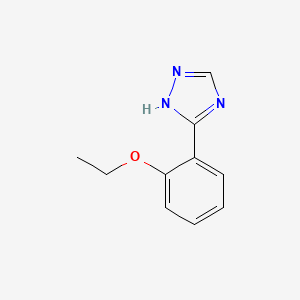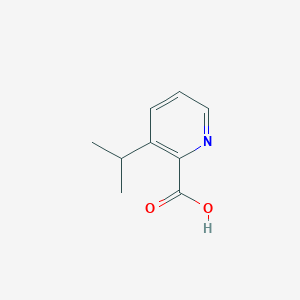
5-(Allyloxy)-4-chloro-2-fluorophenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of an allyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorophenol and allyl bromide.
Allylation: The first step involves the allylation of 4-chloro-2-fluorophenol using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-(Allyloxy)-4-chloro-2-fluorophenol.
Borylation: The next step is the borylation of the allylated product using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2).
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of 5-(Allyloxy)-4-chloro-2-fluorophenol
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 5-(Methoxy)-4-chloro-2-fluorophenylboronic acid
- 5-(Allyloxy)-2-fluorophenylboronic acid
Uniqueness
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the presence of both an allyloxy group and a boronic acid group on the same phenyl ring. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C9H9BClFO3 |
|---|---|
Poids moléculaire |
230.43 g/mol |
Nom IUPAC |
(4-chloro-2-fluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BClFO3/c1-2-3-15-9-4-6(10(13)14)8(12)5-7(9)11/h2,4-5,13-14H,1,3H2 |
Clé InChI |
NCAZAFCEIBYPBJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)Cl)OCC=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)


![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)


![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)






